3-Methyl-1-butyne

Pauson-Khand reaction Cyclopentenone synthesis Maleimide functionalization

3-Methyl-1-butyne (isopropylacetylene, CAS 598-23-2) is a volatile, branched terminal alkyne. Its defining structural feature is a methyl group at the 3-position, which distinguishes it from linear terminal alkynes like 1-butyne and internal alkynes like 2-butyne.

Molecular Formula C5H8
Molecular Weight 68.12 g/mol
CAS No. 598-23-2
Cat. No. B031179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-butyne
CAS598-23-2
Synonyms1-Isopentyne;  2-Methyl-3-butyne;  3,3-Dimethyl-1-propyne;  3-Methylbutyne;  Isopentyne;  Isopropylacetylene;  Isopropylethyne
Molecular FormulaC5H8
Molecular Weight68.12 g/mol
Structural Identifiers
SMILESCC(C)C#C
InChIInChI=1S/C5H8/c1-4-5(2)3/h1,5H,2-3H3
InChIKeyUSCSRAJGJYMJFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-butyne (CAS 598-23-2): Procurement-Grade Terminal Alkyne with Quantifiable Differentiation from Linear and Symmetrical Analogs


3-Methyl-1-butyne (isopropylacetylene, CAS 598-23-2) is a volatile, branched terminal alkyne . Its defining structural feature is a methyl group at the 3-position, which distinguishes it from linear terminal alkynes like 1-butyne and internal alkynes like 2-butyne [1]. This branching directly influences its physical properties—boiling point 29.5°C, density 0.666 g/mL at 25°C, refractive index n20/D 1.374—and its performance in key synthetic transformations .

3-Methyl-1-butyne: Why In-Class Substitution with 1-Butyne or 2-Butyne Compromises Reaction Outcomes and Analytical Reproducibility


The branched architecture of 3-methyl-1-butyne is not a minor variation—it fundamentally alters steric environment, electronic distribution, and intermolecular forces relative to linear or symmetrical alkynes [1]. These differences manifest as non-linear changes in boiling point, refractive index, and retention index that affect purification and analytical tracking [2]. More critically, in catalytic transformations such as Pauson-Khand cycloadditions and alkyne polymerizations, the presence of the 3-methyl group significantly shifts product yields, cis content, and kinetic profiles [3]. Substituting 1-butyne or 2-butyne for 3-methyl-1-butyne without adjusting reaction parameters will lead to divergent outcomes, compromising both synthetic efficiency and material properties [4]. The quantitative evidence below defines the exact magnitude of these differences.

3-Methyl-1-butyne: Quantified Performance Differentiation vs. 1-Butyne, 2-Butyne, and Phenyl-2-Propyne in Catalytic Synthesis and Polymerization


Intermolecular Pauson-Khand Reaction: 3-Methyl-1-butyne Delivers 3.4× to 4.7× Higher Yields than 3-Phenyl-2-propyne

In Co2(CO)8-mediated intermolecular Pauson-Khand reactions with N-substituted maleimides, 3-methyl-1-butyne produced maleimide-fused cyclopentenones in yields of 57% to 68%. In contrast, 3-phenyl-2-propyne under identical conditions yielded only 13% to 17% [1]. This represents a 3.4× to 4.7× improvement in synthetic efficiency.

Pauson-Khand reaction Cyclopentenone synthesis Maleimide functionalization

Transition Metal-Catalyzed Polymerization: Poly(3-methyl-1-butyne) Exhibits Tunable cis Content (65-90%) vs. Invariant ~80% for Poly(1-butyne)

Polymerization studies using MoCl5, WCl6, and Fe(acac)3-Et3Al catalysts revealed that poly(1-butyne) consistently yields a cis content of approximately 80%, regardless of polymerization conditions. In contrast, poly(isopropylacetylene), derived from 3-methyl-1-butyne, exhibits a cis content that can be modulated from 65% to 90% by varying the catalyst and reaction parameters [1].

Alkyne polymerization Conjugated polymers Transition metal catalysis

H-Atom Abstraction Kinetics: Tertiary Site on 3-Methyl-1-butyne is the Fastest Among 1-Butyne, 2-Butyne, and 3-Methyl-1-butyne

High-level quantum chemical calculations (M06-2X/6-311++G(d,p) and CCSD/cc-pVXZ) comparing H-atom abstraction rates by Ḣ, ȮH, ĊH3, and HȮ2 radicals across 1-butyne, 2-butyne, and 3-methyl-1-butyne establish the following reactivity order: abstraction from the tertiary site of 3-methyl-1-butyne is fastest, followed by secondary H-atoms on 1-butyne and primary H-atoms on 2-butyne, with primary H-atoms on 1-butyne being the slowest [1].

Combustion kinetics Radical chemistry Propargylic radical formation

Physical Property Differentiation: Boiling Point, Density, and Refractive Index Deviate Significantly from 1-Butyne and 2-Butyne

A side-by-side comparison of vendor-supplied and literature physical property data reveals substantial differences. 3-Methyl-1-butyne boils at 29.5°C, significantly higher than 1-butyne (8.08°C) and slightly above 2-butyne (27°C) [1][2]. Its refractive index (n20/D 1.374) and density (0.666 g/mL at 25°C) are both markedly lower than those of 1-butyne (n20/D 1.4237, 0.79 g/mL), 2-butyne (n20/D 1.415, 0.858 g/mL), and 1-hexyne (n20/D 1.489, 1.29 g/mL) .

Physical property comparison Purification Analytical characterization

Gas Chromatographic Retention: Kovats Index of 436 on Squalane Provides Positive Identification in Isomeric Alkyne Mixtures

On a squalane non-polar capillary column at 80°C, 3-methyl-1-butyne exhibits a Kovats retention index (I) of 436 [1]. This value is distinct from other C5H8 isomers and related alkynes, enabling unambiguous identification and quantification in complex mixtures by GC or GC-MS.

Gas chromatography Retention index Analytical method development

3-Methyl-1-butyne: Recommended Procurement Scenarios Based on Quantified Performance Advantages


High-Efficiency Synthesis of Maleimide-Fused Cyclopentenones via Pauson-Khand Reaction

When the synthetic route involves an intermolecular Pauson-Khand cycloaddition with N-substituted maleimides, 3-methyl-1-butyne is the preferred terminal alkyne. Quantitative data show yields of 57-68%, compared to only 13-17% for 3-phenyl-2-propyne under identical conditions [1]. This 3.4× to 4.7× yield advantage minimizes raw material waste and reduces the chromatographic purification burden, making it the economically rational choice for projects requiring cyclopentenone building blocks.

Tunable Polymer Synthesis for Conjugated Materials Requiring Controlled cis Content

For research groups developing conjugated polymers where stereoregularity influences optoelectronic properties, 3-methyl-1-butyne (isopropylacetylene) offers a critical advantage: its cis content can be tuned between 65% and 90% by varying catalyst and conditions, whereas poly(1-butyne) is fixed at ~80% cis [1]. This tunability enables systematic structure-property relationship studies in organic electronics, sensor development, and gas separation membranes.

Combustion Kinetics and Radical Mechanism Studies Requiring Distinct Propargylic Reactivity

Investigators modeling combustion, atmospheric degradation, or radical chain reactions should select 3-methyl-1-butyne when a well-characterized, fast H-abstraction substrate is required. Theoretical kinetics confirm that abstraction from its tertiary site is the fastest among 1-butyne, 2-butyne, and 3-methyl-1-butyne [1]. This differentiated reactivity profile makes it a valuable reference compound for benchmarking kinetic models and for generating propargylic radicals with defined rates.

GC and GC-MS Method Development Requiring Distinct Retention Behavior for C5 Alkyne Isomers

Analytical method developers working with volatile alkyne mixtures will benefit from 3-methyl-1-butyne's well-documented Kovats retention index (I=436 on squalane at 80°C) in the NIST database [1]. This distinct retention parameter, combined with its unique refractive index (1.374) and density (0.666 g/mL), provides multiple orthogonal identifiers for confirming compound identity and purity upon receipt and during experimental work.

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